rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2411180-52-2
VCID: VC6933959
InChI: InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9-5-4-6-18-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CCCOC2(C1)C(=O)O
Molecular Formula: C13H21NO5
Molecular Weight: 271.313

rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid

CAS No.: 2411180-52-2

Cat. No.: VC6933959

Molecular Formula: C13H21NO5

Molecular Weight: 271.313

* For research use only. Not for human or veterinary use.

rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid - 2411180-52-2

Specification

CAS No. 2411180-52-2
Molecular Formula C13H21NO5
Molecular Weight 271.313
IUPAC Name (4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid
Standard InChI InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9-5-4-6-18-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1
Standard InChI Key FEQHMAVMUQFPOZ-TVQRCGJNSA-N
SMILES CC(C)(C)OC(=O)N1CC2CCCOC2(C1)C(=O)O

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The compound features a bicyclic framework comprising a hexahydropyrano ring fused to a pyrrole moiety. The pyrano ring adopts a chair-like conformation, while the pyrrole component contributes aromaticity and nitrogen-based reactivity. The stereochemistry is explicitly defined by the (4aS,7aS) configuration, which dictates spatial arrangements critical for molecular interactions.

Table 1: Key Structural Properties

PropertyValue
CAS Registry Number2411180-52-2
Molecular FormulaC₁₃H₂₁NO₅
Molecular Weight271.31 g/mol
Stereochemistryrel-(4aS,7aS)
Functional GroupsBoc-protected amine, Carboxylic acid

Stereochemical Significance

The rel-(4aS,7aS) designation indicates a relative configuration where the pyrano and pyrrole rings adopt specific axial and equatorial orientations. This configuration influences hydrogen-bonding capabilities and chiral recognition in biological systems. Computational modeling suggests that the 7aS-carboxylic acid group occupies an axial position, enhancing its accessibility for intermolecular interactions.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves a multi-step sequence starting from pyrrolidine derivatives. A common route includes:

  • Ring-Closing Metathesis: Formation of the pyrano ring using Grubbs catalyst under inert conditions.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate in tetrahydrofuran.

  • Oxidation: Selective oxidation of a hydroxymethyl intermediate to the carboxylic acid using Jones reagent.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Ring closureGrubbs II, CH₂Cl₂, 40°C78
Boc protection(Boc)₂O, DMAP, THF92
OxidationCrO₃, H₂SO₄, Acetone, 0°C65

Reactivity Profile

The carboxylic acid group enables diverse transformations:

  • Esterification: Reacts with alcohols under Steglich conditions (DCC, DMAP) to form esters.

  • Amide Coupling: Forms stable amides with primary amines via EDC/HOBt activation.

  • Deprotection: The Boc group is cleaved under acidic conditions (HCl in dioxane) to yield a free amine.

Biological Activity and Mechanistic Insights

Putative Mechanism of Action

The carboxylic acid moiety likely chelates metal ions in enzyme active sites, while the Boc group modulates lipophilicity and membrane permeability. Molecular dynamics simulations suggest that the (4aS,7aS) configuration optimizes binding to hydrophobic pockets in target proteins.

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